molecular formula C22H21F4N5O B607849 GSK572A CAS No. 1403602-32-3

GSK572A

カタログ番号: B607849
CAS番号: 1403602-32-3
分子量: 447.44
InChIキー: AURWIOYIXRLAMD-MOPGFXCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK572A is a chemical compound of significant interest in biomedical research. A complete and detailed description of its specific molecular characteristics, primary applications, and precise mechanism of action is required for this section. Such information would typically cover its target pathways, observed effects in experimental models, and potential research value in studying specific disease mechanisms. Researchers are encouraged to consult the primary scientific literature for the latest peer-reviewed findings. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1403602-32-3

分子式

C22H21F4N5O

分子量

447.44

IUPAC名

(5R,7S)-5-(4-Ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H21F4N5O/c1-2-13-3-5-14(6-4-13)18-9-19(22(24,25)26)31-20(30-18)17(12-29-31)21(32)28-11-16-8-7-15(23)10-27-16/h3-8,10,12,18-19,30H,2,9,11H2,1H3,(H,28,32)/t18-,19+/m1/s1

InChIキー

AURWIOYIXRLAMD-MOPGFXCFSA-N

SMILES

O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=NC=C(F)C=C4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK572A

製品の起源

United States

Discovery and Early Preclinical Development of Gsk572a

Identification of Lead Structures and High-Throughput Screening Initiatives

The journey to discover the carbamoyl (B1232498) pyridone class of integrase inhibitors was rooted in a focused effort to identify novel chemical scaffolds capable of effectively targeting the HIV-1 integrase enzyme. nih.gov While high-throughput screening (HTS) of large compound libraries is a conventional starting point in drug discovery for identifying initial "hit" compounds tandfonline.comnih.govjcu.edu.au, the development of this specific series was heavily influenced by rational design.

Research groups at Shionogi and GlaxoSmithKline developed a novel chelating carbamoyl pyridone scaffold designed to have improved pharmacokinetic and resistance profiles. brieflands.comnih.gov This new chemotype displayed high inhibitory potency in both enzymatic and cellular assays from the outset. nih.govnih.gov The initial hits from these focused screening and design efforts served as the starting point for an intensive medicinal chemistry program aimed at optimizing the structure for clinical development. nih.gov

Rational Design Principles Employed in the Discovery of Carbamoyl Pyridone Integrase Inhibitors

The foundational design principle for the carbamoyl pyridone series was the "two-metal binding pharmacophore concept." nih.gov The active site of the HIV-1 integrase enzyme utilizes two divalent magnesium ions (Mg²⁺) to catalyze the process of integrating viral DNA into the host cell's genome. nih.govscielo.br The carbamoyl pyridone scaffold was rationally designed to interact with this catalytic core. sic.gov.conih.gov

Key structural features essential for this interaction include:

A Metal Chelating Motif: The structure contains an array of three coplanar heteroatoms (oxygen atoms) that effectively chelate, or bind to, the two Mg²⁺ ions in the enzyme's active site. scielo.bracs.org This binding is crucial for inhibiting the enzyme's function.

A Hydrophobic Moiety: A halobenzyl side chain (a halogen-substituted benzyl (B1604629) group) extends from the core scaffold. acs.org This group fits into a hydrophobic pocket of the active site, where it interacts with the viral DNA, specifically stacking with the penultimate nucleotide at the 3' end. scielo.bracs.org

This targeted design, which mimics the natural substrate interaction, creates a highly potent and specific inhibitor that binds to the integrase-viral DNA complex, known as the intasome. acs.org This rational approach was aimed at creating molecules with superior potency and a better resistance profile than earlier integrase inhibitors. nih.gov

Initial Hit-to-Lead Optimization Strategies for Enhanced Potency and Selectivity

Following the identification of initial lead compounds, a systematic hit-to-lead optimization campaign was undertaken to enhance antiviral potency and refine the compound's properties. brieflands.comnih.gov The structure-activity relationship (SAR) studies began with a monocyclic carbamoyl pyridone core, which showed promising activity. researchgate.net

However, to address conformational issues and improve the resistance profile, the research evolved toward more rigid structures. researchgate.net

Monocyclic to Bicyclic: The initial monocyclic scaffold was modified into a bicyclic system. This change addressed conformational flexibility and led to compounds with low nanomolar potency in standard antiviral assays. researchgate.net

Introduction of Hydroxyl Group: A significant breakthrough occurred with the introduction of a hydroxyl substituent on the bicyclic scaffold. This modification resulted in a remarkable improvement in antiviral efficacy, particularly against viral strains that were resistant to first-generation integrase inhibitors. researchgate.net

Bicyclic to Tricyclic: To further refine the molecule and address remaining issues, the hydroxyl group was tethered back to the core, creating a tricyclic carbamoyl pyridone system. researchgate.net This tricyclic scaffold proved to be the immediate lead structure for next-generation candidates like dolutegravir (B560016) and cabotegravir (B606451), which demonstrated superior potency and pharmacokinetic profiles suitable for once-daily dosing. brieflands.comsic.gov.coresearchgate.net

The following table summarizes the antiviral activity of representative compounds during the optimization process, demonstrating the significant increase in potency with structural modifications.

Compound TypeKey Structural FeatureRepresentative CompoundAntiviral Potency (IC₅₀ in nM)Fold Change vs. Resistant Strain (Y143R)
BicyclicBasic bicyclic scaffoldCompound 9 (from publication)342.8
BicyclicAdded hydroxyl groupCompound 19 (from publication)4.11.4
TricyclicFused 5-membered ring (uncapped)Compound 29 (from publication)2.51.1
TricyclicFinal optimized structure (Dolutegravir)Dolutegravir (3)2.21.3

Data synthesized from J. Med. Chem. 2013, 56, 14, 5901–5916 and J. Med. Chem. 2013, 56, 4, 1124-1135. sic.gov.coresearchgate.net

Early Chemical Development Pathways and Synthetic Challenges Leading to GSK572A

The chemical synthesis of the advanced tricyclic carbamoyl pyridone inhibitors presented a significant challenge, primarily related to controlling the molecule's three-dimensional structure (stereochemistry). sic.gov.conih.gov The tricyclic scaffold contains an inherent stereocenter at the hemiaminal ring fusion, meaning its spatial arrangement is critical for biological activity. sic.gov.co

To overcome this, a "substrate controlled diastereoselective synthetic strategy" was developed. nih.gov This innovative approach involved:

Use of Chiral Starting Materials: The synthesis began with small, readily available chiral amino alcohols. These starting materials, often derived from natural amino acids like L-tyrosine and L-tryptophan, already possess a defined stereochemistry. sic.gov.co

Transfer of Chirality: During the condensation and cyclization reactions that form the tricyclic core, the inherent chirality of the amino alcohol was used to direct the formation of the new stereocenters in the final product. sic.gov.conih.gov

This method allowed for excellent control over both the relative and absolute stereochemistry of the final drug candidates. sic.gov.co Depending on the specific amino alcohol used, the process yielded modest to extremely high levels of stereochemical purity. nih.gov This elegant synthetic pathway was crucial for the successful development and production of dolutegravir (S/GSK1349572) and cabotegravir (S/GSK1265744), ensuring that the correct, most biologically active isomer was produced. sic.gov.conih.gov

Molecular and Biochemical Pharmacology of Gsk572a

Mechanism of Action at the Molecular Level

GSK572A exerts its antiviral effect by specifically targeting the HIV-1 integrase (IN), a crucial enzyme for viral replication. wikipedia.orggskstatic.comeuropa.eu The primary mechanism involves the inhibition of the strand transfer (ST) step of viral DNA integration into the host cell's genome. wikipedia.orggskstatic.comeuropa.eunih.gov

Detailed Inhibition of HIV-1 Integrase Strand Transfer Activity

The integration of the viral DNA into the host genome is a two-step process catalyzed by integrase. nih.govfrontiersin.org First, the enzyme performs 3'-processing, where it cleaves two nucleotides from each 3' end of the viral DNA. nih.govfrontiersin.org This is followed by the strand transfer reaction, where the processed viral DNA ends are covalently joined to the host cell's DNA. nih.govfrontiersin.org this compound specifically blocks this second step, the strand transfer reaction. gskstatic.comeuropa.eunih.gov By inhibiting this critical step, this compound prevents the stable incorporation of the viral genome into the host chromosome, thereby halting the viral replication cycle. wikipedia.orggskstatic.comeuropa.eu In cellular assays, this blockage of viral DNA integration leads to a corresponding increase in 2-LTR circles, which are byproducts of unintegrated viral DNA. natap.org

Analysis of Binding Mode to the Integrase Catalytic Active Site

This compound, like other INSTIs, binds to the catalytic active site of the HIV-1 integrase. gskstatic.comeuropa.eupharmacytimes.com This active site is located within the catalytic core domain (CCD) of the enzyme and contains a conserved D,D(35)E motif, comprising three critical amino acid residues: Asp64, Asp116, and Glu152. nih.govnih.gov These residues are essential for the catalytic activity of the enzyme. nih.gov The binding of this compound to this site effectively obstructs the interaction between the integrase and the host DNA, thereby preventing the strand transfer reaction. gskstatic.comeuropa.eu The development of this compound was guided by a two-metal chelation model of the integrase catalytic active site. sic.gov.co

Investigation of the Two-Metal Chelation Model in Inhibitor-Integrase Complex

The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent metal ions, typically magnesium (Mg²⁺), within the active site. nih.govfrontiersin.org These metal ions are coordinated by the acidic residues of the D,D(35)E motif and are crucial for the phosphodiester bond cleavage and formation that occurs during the strand transfer reaction. nih.gov this compound functions as a two-metal-binding inhibitor. nih.govasm.orgcapes.gov.br The proposed mechanism of inhibition involves the chelating of these two Mg²⁺ ions by the inhibitor molecule within the integrase active site. nih.gov This chelation disrupts the normal catalytic function of the enzyme, effectively blocking the strand transfer step. nih.govnih.gov The design of this compound as a two-metal binding integrase inhibitor was a key aspect of its development. natap.org

Enzymatic Characterization and Potency Determination

The potency of this compound as an HIV-1 integrase inhibitor has been extensively characterized through various in vitro assays.

In Vitro Half Maximal Inhibitory Concentration (IC50) Profiling in Cell-Free Integrase Assays

In cell-free biochemical assays that measure the inhibition of the integrase strand transfer reaction, this compound has demonstrated potent inhibitory activity. natap.org Studies have reported low nanomolar IC50 values, indicating a high affinity for the integrase enzyme. For instance, in a cell-free strand transfer assay, this compound showed potent inhibition of HIV integrase. natap.org Another study reported a mean 50% inhibitory concentration (IC50) of 3 nM. pharmacytimes.com

The antiviral activity of this compound has also been evaluated in various cell-based assays. In peripheral blood mononuclear cells (PBMCs), the half-maximal effective concentration (EC50) was determined to be 0.51 nM, with a 90% effective concentration (EC90) of 2.0 nM. natap.org The protein-adjusted EC50 extrapolated to 100% human serum was 38 nM. nih.govasm.orgcapes.gov.br The mean EC50 against a panel of HIV-1 clinical isolates from subtype B was 0.52 nM. natap.org

In Vitro Potency of this compound
Assay TypeCell/SystemParameterValueReference
Cell-Free Strand Transfer Assay--Potent Inhibition natap.org
Cell-Free Assay-IC503 nM pharmacytimes.com
Antiviral AssayPBMCsEC500.51 nM natap.org
EC902.0 nM natap.org
Antiviral Assay-Protein-Adjusted EC50 (100% Human Serum)38 nM nih.govasm.orgcapes.gov.br
Antiviral AssayHIV-1 Subtype B Clinical IsolatesMean EC500.52 nM natap.org

Kinetic Studies of Integrase-DNA and Integrase-Inhibitor Interactions

Kinetic studies have provided further insight into the mechanism of action of this compound. These studies have examined the dissociation kinetics of the inhibitor from the integrase-viral DNA complex. Research has shown that dolutegravir (B560016) (a compound structurally similar to this compound) has a significantly longer dissociative half-life from the wild-type integrase-viral DNA complex compared to first-generation INSTIs like raltegravir (B610414) and elvitegravir (B1684570). plos.org This prolonged binding to the nucleoprotein complex is suggested to be a key factor contributing to its distinct and potent resistance profile. plos.org The stable interaction between this compound and the integrase-DNA complex is crucial for its sustained inhibitory effect.

Thermodynamic Parameters of Integrase Binding

The interaction between an inhibitor and its target enzyme is fundamentally governed by thermodynamic principles. Understanding these parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), is crucial for elucidating the molecular mechanisms driving the binding event and for the rational design of more potent drugs. epj-conferences.org For this compound (dolutegravir), these parameters have been investigated to characterize its binding to the HIV-1 integrase-viral DNA complex, known as the intasome.

Experimental studies using techniques like fluorescence anisotropy titrations have been conducted to determine the binding affinity and thermodynamic profile of this compound for viral DNA extremities. peerj.com The free energy of binding (ΔG) provides a direct measure of the stability of the drug-target complex, with more negative values indicating a stronger interaction. Research has shown that the ranking of inhibitory activity among integrase inhibitors (dolutegravir > elvitegravir > raltegravir) directly corresponds to their free energies of binding to the viral DNA. peerj.com

Notably, this ranking appears to be primarily driven by the binding enthalpy (ΔH), which represents the change in heat content of the system upon binding. peerj.com This suggests that the formation of favorable interactions, such as hydrogen bonds and van der Waals forces between this compound and the intasome, is the main contributor to its high affinity. The entropic contribution (TΔS) to the binding has been observed to undergo more marginal variations among these inhibitors. peerj.com Computational approaches, including molecular dynamics simulations and free energy calculations, have also been employed to model the energetic profile of this compound's interaction with both wild-type and mutated integrase complexes, further confirming the stability of its binding. oup.comoup.com

The table below summarizes the thermodynamic parameters for the binding of this compound to a viral DNA oligonucleotide mimic at 25°C.

Table 1: Thermodynamic Parameters of this compound Binding to Viral DNA Data derived from fluorescence anisotropy titrations of the inhibitor with a 32-base pair long terminal repeat (LTR32) oligonucleotide.

Compound Kd (nM) ΔG (kcal/mol) ΔH (kcal/mol) TΔS (kcal/mol)

Source: PeerJ peerj.com

Specificity and Selectivity Profiling Against Cellular and Viral Enzymes

A critical aspect of a drug's pharmacological profile is its specificity and selectivity. An ideal antiviral agent should potently inhibit its intended viral target while having minimal interaction with host cell machinery or related viral enzymes, thereby reducing the potential for off-target effects and cross-resistance.

Evaluation of Off-Target Activity Against Related Host Cell Enzymes

The evaluation of off-target activity is a cornerstone of drug development, ensuring that a compound does not interfere with essential cellular processes. mdpi.com this compound has been designed to target HIV-1 integrase, an enzyme that is essential for the viral replication cycle but lacks a direct functional homolog in human cells. drugbank.comrsmmbogor.comresearchgate.net This inherent difference between the viral target and host cell components provides a strong foundation for the compound's selectivity.

Pharmacological studies have confirmed that this compound exhibits a favorable off-target profile. At therapeutic concentrations, this compound does not demonstrate significant inhibitory activity against key families of human enzymes involved in drug metabolism, such as the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems. nih.gov While this compound is a known substrate for UGT1A1, its role as an inhibitor of host enzymes is limited, contributing to its minimal interference with cellular functions. drugbank.com This high degree of selectivity is crucial, as inhibition of host enzymes can lead to unintended drug-drug interactions and other complications. The mechanism of many bacteria and archaea in defending against viral infections involves restriction enzymes that cleave viral DNA, while the host's own DNA is protected by methylation, illustrating a natural paradigm of target specificity. sigmaaldrich.com

While detailed quantitative data from broad-panel screening against various host cell enzymes is not extensively detailed in the reviewed literature, the available information consistently points towards a low potential for off-target activity for this compound.

Assessment of Selectivity for HIV-1 Integrase over Other Viral Integrases (e.g., HIV-2)

Beyond host cell enzymes, it is also important to assess an inhibitor's activity against related viruses, such as Human Immunodeficiency Virus Type 2 (HIV-2). Although less common globally than HIV-1, HIV-2 is a significant cause of disease, particularly in West Africa. nih.gov The two viruses share similarities in their core enzymes, but genetic differences can affect drug susceptibility.

Studies have shown that this compound is a potent inhibitor of both HIV-1 and HIV-2. In vitro assays demonstrate that this compound has comparable antiviral activity against both viruses, with 50% effective concentrations (EC₅₀) falling within a similar low nanomolar range. nih.govasm.org This indicates that the structural elements of the integrase active site targeted by this compound are highly conserved between HIV-1 and HIV-2. The potency of this compound against HIV-2 is similar to that of other second-generation integrase inhibitors like bictegravir (B606109) and cabotegravir (B606451). asm.org

The table below provides a comparison of the in vitro activity of this compound against HIV-1 and HIV-2 isolates.

Table 2: Comparative In Vitro Antiviral Activity of this compound Data represents typical ranges observed in single-cycle cell culture assays.

Virus Isolate Type This compound EC₅₀ (nM)
HIV-1 Laboratory and Clinical Isolates 0.5 - 2.5

Source: Antimicrobial Agents and Chemotherapy, HIV i-Base asm.orgnih.govi-base.info

The data confirms that this compound retains high potency against HIV-2, making it a viable component of antiretroviral therapy in regions where HIV-2 is prevalent. asm.orgresearchgate.net Furthermore, studies on different HIV-1 subtypes, such as CRF02_AG, have also supported the broad activity of this compound across genetically diverse viral isolates. nih.gov

Cellular Antiviral Activity of Gsk572a

Inhibition of HIV-1 Replication in Diverse In Vitro Cell Models

The efficacy of GSK572A in inhibiting HIV-1 replication has been extensively evaluated in various in vitro cell models, providing crucial data on its antiviral potency.

Half Maximal Effective Concentration (EC50) Determination in Peripheral Blood Mononuclear Cells (PBMCs)

In studies using peripheral blood mononuclear cells (PBMCs), a key target for HIV-1 infection, this compound has consistently shown potent antiviral activity. The half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication, has been determined to be in the nanomolar (nM) range. Specifically, the EC50 of this compound in PBMCs is reported to be 0.51 nM. medkoo.comcaymanchem.commedchemexpress.com This low EC50 value indicates a high degree of potency against HIV-1 in this primary cell model.

For comparison, other integrase inhibitors also exhibit potent activity in PBMCs. Cabotegravir (B606451) has a mean EC50 of 0.22 nM, while bictegravir (B606109) shows EC50 values ranging from less than 0.05 to 6.6 nM. europa.eumedicines.org.ukeuropa.eu

Table 1: EC50 Values of Integrase Inhibitors in PBMCs

CompoundEC50 in PBMCs (nM)
This compound (Dolutegravir)0.51 medkoo.comcaymanchem.commedchemexpress.com
Cabotegravir0.22 europa.eu
Bictegravir<0.05 - 6.6 medicines.org.ukeuropa.eu

Efficacy Assessment in Transformed Cell Lines (e.g., MT-4, HEK293T, CHO, HOS)

The antiviral efficacy of this compound has also been assessed in various transformed cell lines, which are commonly used in HIV research. nih.gov In MT-4 cells, a human T-cell line, the mean EC50 values for this compound range from 0.5 nM to 2.1 nM. drugbank.comtmda.go.tz Studies have also shown that this compound inhibits HIV-1 replication in CIP4 cells with EC50 values between 0.36 and 2.1 nM against various HIV-1 strains. caymanchem.com

Comparatively, cabotegravir demonstrates an EC50 of 0.57 nM in MT-4 cells and 0.74 nM in 293T cells. europa.euviivexchange.com Bictegravir has been shown to have EC50 values of 1.5 nM and 2.4 nM in MT-2 and MT-4 cells, respectively. caymanchem.comnih.gov

Table 2: Efficacy of Integrase Inhibitors in Transformed Cell Lines

CompoundCell LineEC50 (nM)
This compound (Dolutegravir)MT-40.5 - 2.1 drugbank.comtmda.go.tz
This compound (Dolutegravir)CIP40.36 - 2.1 caymanchem.com
CabotegravirMT-40.57 europa.euviivexchange.com
Cabotegravir293T0.74 europa.euviivexchange.com
BictegravirMT-21.5 caymanchem.comnih.gov
BictegravirMT-42.4 caymanchem.comnih.gov

Replication Cycle Inhibition Assays in Primary Cell Cultures

This compound's inhibitory effects are targeted at a specific stage of the HIV-1 replication cycle. As an integrase strand transfer inhibitor (INSTI), it blocks the integration of the retroviral DNA into the host cell's chromosome. drugbank.comtmda.go.tz This mechanism has been confirmed in assays using purified HIV-1 integrase and pre-processed substrate DNA, where this compound exhibited IC50 values of 2.7 nM and 12.6 nM. tmda.go.tz This targeted action prevents the establishment of a productive, long-term infection within the host cell.

Antiviral Activity Spectrum Against Diverse HIV-1 Subtypes and Circulating Recombinant Forms (In Vitro)

The genetic diversity of HIV-1, which includes multiple subtypes and circulating recombinant forms (CRFs), presents a challenge for antiretroviral therapy. mdpi.com this compound has demonstrated a broad spectrum of antiviral activity against a wide range of HIV-1 subtypes in cell culture. tmda.go.tz

In vitro studies have shown that this compound is effective against clinical isolates from various HIV-1 clades, including A, B, C, D, E, F, and G, as well as group O. tmda.go.tz The EC50 values against these diverse isolates ranged from 0.02 nM to 2.14 nM. tmda.go.tz Furthermore, this compound has shown activity against HIV-2 clinical isolates, with EC50 values in PBMC assays ranging from 0.09 nM to 0.61 nM. tmda.go.tz This broad activity is crucial for its clinical utility in a global context where different HIV-1 subtypes are prevalent.

Impact on Viral Load Reduction in Ex Vivo Tissue Explant Models

While specific data on the impact of this compound on viral load reduction in ex vivo tissue explant models is not extensively detailed in the provided search results, the potent in vitro activity observed in primary cells like PBMCs is a strong indicator of its potential efficacy in a more complex tissue environment. Ex vivo models, which utilize tissues such as tonsillar or lymphoid tissue, provide a closer approximation to the in vivo situation. The rapid reduction in viral load seen in clinical studies with this compound monotherapy further supports its potent antiviral effect. drugbank.com

Mechanisms of Resistance to Gsk572a in Preclinical Models

Characterization of HIV-1 Integrase Mutations Conferring Reduced Susceptibility

Resistance to INSTIs is often conferred by primary mutations within the integrase active site, which can reduce the inhibitor's binding affinity or affect catalytic activity nih.gov.

Analysis of Primary Integrase Resistance Mutations (e.g., Q148, Y143, N155H)

Primary integrase resistance mutations commonly associated with resistance to first-generation INSTIs, such as those at positions Y143, Q148, and N155, have been extensively studied for their impact on GSK572A susceptibility nih.govnih.gov.

Mutations at the Q148 position, particularly Q148H/K/R, have been shown to diminish susceptibility to this compound, with fold changes in susceptibility generally increasing as the number of secondary mutations increases nih.govnih.gov. For instance, isolates with G140S + Q148H showed a median fold change (FC) in IC50 to this compound of 3.75, while isolates with G140S + Q148R showed a higher median FC of 13.3 nih.govnatap.org.

In contrast, this compound has demonstrated substantial activity against viruses harboring mutations at Y143 or N155H nih.govnih.gov. Clinical isolates with the N155H mutation typically show near wild-type levels of susceptibility to this compound, with a median FC-IC50 of 1.37 nih.govnatap.org. Similarly, isolates with mutations like T97A + Y143R also show low fold changes in susceptibility to this compound (median FC-IC50 of 1.05) nih.govnatap.org.

While Q148 mutations alone can confer a small but measurable reduction in susceptibility to this compound, the impact is more pronounced when they occur with additional mutations nih.gov.

Investigation of Secondary and Compensatory Mutations Modulating Resistance Phenotype

Secondary and compensatory mutations can emerge alongside primary resistance mutations, further increasing the level of resistance and potentially restoring viral replication capacity that may be impaired by the primary mutation nih.govnih.gov.

For this compound, the development of secondary compensatory mutations that augment resistance and restore viral replication capacity has been less frequently observed in preclinical studies compared to first-generation INSTIs nih.govfrontiersin.org. In some cases, secondary mutations selected under this compound pressure have counterintuitively diminished viral fitness nih.gov.

For example, the R263K mutation in integrase confers low-level resistance to this compound (FC=2.3-fold) but also impairs integrase strand transfer activity and diminishes viral replication capacity nih.gov. The addition of the M50I polymorphic substitution to R263K increased resistance to this compound by approximately 15-fold but did not restore viral infectivity and replication capacity nih.gov.

In a patient who failed raltegravir (B610414) therapy and switched to a this compound-containing regimen, the acquisition of mutations at T97A and E138K in integrase led to a 37-fold resistance to this compound frontiersin.org. Subsequent mutations at A49P, L68FL, and L234V led to further increased resistance frontiersin.org. These findings highlight that while compensatory mutations are less common with this compound, novel pathways can emerge, particularly in treatment-experienced individuals with existing resistance mutations frontiersin.orgoup.com.

In Vitro Selection and Evolution of Resistant Viral Strains

In vitro selection experiments are crucial for understanding the potential pathways of resistance development to antiretroviral drugs frontiersin.orgeuropa.eu.

Methodologies for Serial Passage Experiments to Induce Resistance

Serial passage experiments involve culturing HIV in the presence of increasing concentrations of an antiretroviral drug over time to select for resistant viral variants frontiersin.orgeuropa.eu. This methodology allows researchers to observe the step-wise accumulation of mutations that confer reduced susceptibility. For this compound, such experiments have been conducted using various laboratory strains and clinical isolates europa.eueuropa.eu.

In one study using the lab strain HIV-1 IIIB during passage over 112 days, mutations at positions S153Y and F were selected, resulting in a maximal fold change in susceptibility of 4 europa.eueuropa.eu. Using strain NL432, mutations E92Q (FC 3) and G193E (FC 3) were selected europa.eueuropa.eu.

Genotypic and Phenotypic Characterization of In Vitro Selected Resistant Isolates

Genotypic and phenotypic analyses are performed on the viral isolates obtained from serial passage experiments to identify the specific mutations that emerge and quantify the level of reduced susceptibility they confer wikidata.org.

In vitro selection with this compound has typically yielded only a limited number of mutations conferring low-level resistance, often associated with decreased viral replication capacity nih.govfrontiersin.org. The R263K mutation has been frequently observed in these experiments, conferring low-level resistance nih.goveuropa.eu. Other mutations selected in vitro include G118R and H51Y frontiersin.org.

Phenotypic characterization involves determining the fold change in the half-maximal inhibitory concentration (IC50) of the drug against the resistant isolate compared to a wild-type reference strain nih.govnatap.org. Data from preclinical studies show that while certain mutations like R263K confer modest fold changes in susceptibility, higher levels of resistance are typically observed only with the accumulation of multiple mutations, particularly those involving the Q148 pathway nih.govnih.govresearchgate.net.

Cross-Resistance Profiles with First-Generation Integrase Inhibitors (Raltegravir, Elvitegravir) in Preclinical Settings

Cross-resistance occurs when mutations conferring resistance to one drug in a class also reduce susceptibility to other drugs in the same class nih.govfrontiersin.org. Preclinical studies have extensively evaluated the cross-resistance profiles between this compound and the first-generation INSTIs, raltegravir and elvitegravir (B1684570) nih.govfrontiersin.orgnih.gov.

This compound has demonstrated a distinct resistance profile compared to RAL and EVG nih.govfrontiersin.org. While significant cross-resistance exists between RAL and EVG, particularly through mutations at positions 155 and 148, this compound is often effective against RAL- and EVG-resistant variants nih.govfrontiersin.org.

Studies using clinical isolates from patients who failed RAL-based therapy have shown that this compound retains substantial activity against variants containing the Y143 and N155 resistance mutations nih.govnatap.org. The median fold change in susceptibility to this compound for isolates with N155H was low (1.37), and for isolates with T97A + Y143R, it was also low (1.05) nih.govnatap.org.

However, isolates with mutations in the Q148 pathway, especially in combination with secondary mutations, show reduced susceptibility to this compound nih.govnih.gov. The level of resistance generally increases with the number of secondary mutations accompanying the Q148 mutation nih.govnatap.org. For example, isolates with G140S + Q148H showed a median FC-IC50 of 3.75 to this compound, while those with G140S + Q148R showed a median FC-IC50 of 13.3 nih.govnatap.org.

The distinct cross-resistance profile of this compound is attributed, in part, to its significantly slower dissociation rate from the integrase-DNA complex compared to RAL and EVG nih.govasm.orgmdpi.com. This prolonged binding may contribute to its higher genetic barrier to resistance and activity against some INSTI-resistant strains nih.govasm.org.

Data Table: Fold Change in this compound Susceptibility for Representative Integrase Mutations

Integrase Mutation(s)Median Fold Change in IC50 (vs. Wild-Type)Source
N155H1.37 nih.govnatap.org
T97A + Y143R1.05 nih.govnatap.org
G140S + Q148H3.75 nih.govnatap.org
G140S + Q148R13.3 nih.govnatap.org
R263K2.3 nih.gov
S153Y/F (in vitro)2-4 (maximal 4) europa.eueuropa.eu
E92Q (in vitro)3 europa.eueuropa.eu
G193E (in vitro)3 europa.eueuropa.eu

Note: Fold change values can vary depending on the specific assay and viral strain used.

Structural Basis of Integrase Resistance to this compound through Mutational Analysis and Modeling

This compound, also known as dolutegravir (B560016) (DTG), is a second-generation human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) wikipedia.orgnewdrugapprovals.orgguidetopharmacology.orgrssing.comwikipedia.orgnatap.org. INSTIs are a class of antiretroviral drugs that inhibit the integration of viral DNA into the host cell genome, a crucial step in the HIV replication cycle wikipedia.orgmims.comfrontiersin.orgsalk.edu. These inhibitors bind to the integrase active site, coordinating with essential metal ions required for the strand transfer reaction scielo.br.

Resistance to INSTIs, including dolutegravir, can arise due to the selection of specific mutations in the viral integrase gene i-base.infothebodypro.comaidsmap.comnih.govmedrxiv.orgcff.org.brstanford.edu. While dolutegravir exhibits a high genetic barrier to resistance compared to first-generation INSTIs like raltegravir and elvitegravir, resistance can still emerge, particularly in treatment-experienced patients with pre-existing INSTI resistance-associated mutations i-base.infothebodypro.comcff.org.bri-base.info.

Key integrase mutations associated with reduced susceptibility or resistance to dolutegravir have been identified through in vitro studies and analysis of patient samples experiencing virological failure i-base.infoaidsmap.comnih.govmedrxiv.orgcff.org.brstanford.edu. Some of these mutations are located within or near the integrase active site and can affect the binding affinity or interaction of the inhibitor with the enzyme and viral DNA.

Mutations commonly selected by first-generation INSTIs, such as those at positions Y143, N155H, and Q148H/K/R, can impact dolutegravir susceptibility to varying degrees i-base.infoaidsmap.comnih.govi-base.info. While dolutegravir often retains activity against viruses harboring the N155H or Y143 pathways, the Q148 pathway, especially when combined with other mutations, can lead to significant reductions in dolutegravir susceptibility i-base.infoaidsmap.comnih.gov. Specific mutations that have been shown to reduce dolutegravir susceptibility include G118R, E138K, L74M, R263K, N155H, and Q148H/K/R i-base.infoaidsmap.comnih.govmedrxiv.orgcff.org.brstanford.edui-base.info. The G118R mutation, for instance, has been reported to cause a substantial reduction in dolutegravir susceptibility nih.govstanford.edu.

Structural analyses, including X-ray crystallography and cryo-electron microscopy, of HIV-1 integrase or related retroviral integrases (such as prototype foamy virus, PFV) bound to INSTIs have provided critical insights into the structural basis of resistance salk.edunih.govnih.govnih.govnih.gov. These studies reveal that INSTIs bind to the active site of integrase, coordinating with the two essential magnesium ions and interacting with surrounding amino acid residues and the viral DNA ends scielo.brnih.gov.

Crystal structures of the PFV intasome bound to dolutegravir show that dolutegravir occupies the active site in a manner similar to other second-generation INSTIs nih.gov. The structural features of dolutegravir, particularly its extended linker region connecting the metal-chelating core and the halobenzyl group, allow it to penetrate deeper into the pocket vacated by the displaced viral DNA base and establish more extensive contacts with the viral DNA compared to first-generation INSTIs like raltegravir nih.gov. This enhanced interaction contributes to dolutegravir's higher barrier to resistance and its activity against some raltegravir-resistant variants nih.gov.

Mutations conferring resistance can alter the conformation or dynamics of the integrase active site, affecting inhibitor binding. For example, mutations like Q148H and G140S, commonly associated with resistance, can perturb the optimal coordination of magnesium ions in the active site nih.gov. Structural studies suggest that the expanded chemical scaffold of second-generation INSTIs like dolutegravir can form critical interactions with the protein backbone that help counteract the structural changes induced by these mutations nih.gov.

Computational modeling studies have further explored the impact of resistance mutations on integrase structure and dynamics nih.gov. These models can predict how mutations affect the flexibility and conformational preferences of key regions within integrase, such as the "140s loop" (Gly140 – Gly149), which is near the active site and critical for enzyme function nih.gov. For instance, models predict that the G140S/Q148H double mutation can lead to a marked reduction in the conformational flexibility of this loop nih.gov. Such structural and dynamic alterations can impact the precise positioning and binding of INSTIs.

While detailed structural data specifically on the interaction of every possible dolutegravir resistance mutation with the enzyme is still evolving, the combination of mutational analysis, structural studies, and computational modeling provides a comprehensive picture of how integrase resistance to this compound develops and the structural features of the inhibitor that help overcome some resistance pathways.

The table below summarizes the reported fold change in susceptibility to dolutegravir for selected integrase mutations based on available research findings:

Integrase MutationFold Change in Dolutegravir Susceptibility (Median)Reference
R263K2.0-fold (IQR: 1.8–2.2) stanford.edu
G118R18.8-fold (IQR: 14.2–23.4) stanford.edu
N155H1.4-fold (IQR: 1.2–1.6) stanford.edu
Q148H/R/K alone0.8-fold (IQR: 0.7–1.1) stanford.edu
Q148H/K/R + E138K (with or without G140S)>10-fold reduced susceptibility i-base.info
G140S/Q148HHigh-level phenotypic resistance (compared to raltegravir, >87-fold) i-base.info
G140S/Q148RRange of around 8-19-fold changes (compared to raltegravir, >87-fold) i-base.info

Note: Fold change values can vary depending on the specific assay and viral subtype used.

Understanding the structural consequences of these mutations and the precise interactions between dolutegravir and the mutated integrase enzyme is crucial for predicting resistance pathways and developing future inhibitors with improved resistance profiles.

Chemical Synthesis and Structure Activity Relationships Sar of Gsk572a and Its Analogues

Synthetic Methodologies for GSK572A Production

Synthetic strategies for this compound production typically involve the assembly of the functionalized pyridone core, followed by cyclization and introduction of the side chain.

One common synthetic approach to the pyridinone core involves starting from readily accessible materials such as maltol (B134687) or 4-methoxyacetoacetic acid methyl ester. nih.govfishersci.nowikipedia.orgamericanelements.comchemicalbook.comnih.gov A novel approach describes synthesizing a key dolutegravir (B560016) intermediate via MgBr2-promoted intramolecular cyclization. This route involves the condensation of methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to yield a vinylogous amide. nih.govchemicalbook.com Subsequent substitution with aminoacetaldehyde dimethyl acetal (B89532) and methyl bromoacetate (B1195939) provides a precursor for cyclization. nih.govchemicalbook.com MgBr2 promotes this cyclization, leading to a pyridinone diester intermediate, which is then selectively hydrolyzed to form the key pyridinone moiety. nih.govchemicalbook.com

The tricyclic core of dolutegravir contains inherent stereocenters, and controlling their relative and absolute stereochemistry is critical for the desired biological activity. A key diastereoselective synthetic strategy involves the cyclization step with (R)-3-amino-butan-1-ol. sigmaaldrich.comthegoodscentscompany.comatamanchemicals.com This process relies on substrate control, where the chirality of the amino alcohol dictates the stereochemical outcome of the cyclization, leading to the desired tricyclic carbamoylpyridone system with high stereoselectivity, reported as 20:1 in favor of the desired isomer. sigmaaldrich.com The chiral amino alcohol plays a pivotal role in influencing the stereochemical bias during this cyclization. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of Carbamoyl (B1232498) Pyridone Derivatives

SAR studies of carbamoyl pyridone derivatives were instrumental in the discovery and optimization of this compound as a potent HIV-1 integrase inhibitor. These studies focused on identifying the key structural features required for effective binding to the integrase active site and potent antiviral activity.

The tricyclic carbamoyl pyridone core is a critical pharmacophore element of this compound. fishersci.nothegoodscentscompany.comatamanchemicals.comthegoodscentscompany.com The mechanism of action involves the inhibitor binding to the integrase active site and chelating essential metal ions, typically Mg2+, through three coplanar oxygen atoms within the core structure. thegoodscentscompany.comnih.govthermofisher.com Beyond the metal-chelating core, the molecular structure of dolutegravir includes a difluorophenyl ring and a linker group, both contributing to its activity. thegoodscentscompany.com The hydrophobic nature of the substituted benzyl (B1604629) group (the difluorophenylmethyl moiety) is crucial for interacting with a hydrophobic pocket in the integrase active site, which is involved in displacing the 3'-end adenine (B156593) on the viral DNA. thermofisher.com A planar arrangement of the metal binding motif is also considered important for potent inhibitory activity.

SAR studies explored the impact of various substituent modifications on the in vitro potency and selectivity of carbamoyl pyridone derivatives. The evolution of the carbamoyl pyridone series from monocyclic to bi- and tricyclic versions led to compounds with improved properties. atamanchemicals.com The tricyclic scaffold of dolutegravir demonstrated favorable characteristics, including potent antiviral activity and a high genetic barrier to resistance. fishersci.noatamanchemicals.com

Influence of Stereochemistry on Biological Activity and Resistance Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many drugs. mhmedical.comnih.gov Different stereoisomers of a chiral compound can exhibit significant differences in their potency, selectivity for biological targets, and metabolic profiles within a chiral biological environment. nih.govnih.gov

This compound possesses defined stereocenters, indicated by the (4R,12aS) designation in its chemical name. wikipedia.orgblogspot.comnewdrugapprovals.org While specific detailed data on the comparative biological activity and resistance profiles of all possible stereoisomers of this compound were not extensively detailed in the provided sources, the importance of stereochemistry in drug action is a well-established principle. Studies on other antiviral compounds and enzyme inhibitors have shown that the precise spatial orientation of functional groups can dictate binding affinity to the target enzyme and influence activity against resistant variants. nih.govnih.gov The specific (4R,12aS) configuration of dolutegravir is essential for its optimal interaction with the HIV-1 integrase enzyme, contributing to its high potency and favorable resistance profile compared to earlier integrase inhibitors.

Design and Synthesis of Novel Analogues and Derivatives Based on this compound Scaffold

The design and synthesis of novel analogues and derivatives based on the this compound scaffold have been pursued to potentially enhance its antiviral properties, broaden its spectrum of activity, and improve efficacy against resistant viral strains. This process involves targeted modifications to the core structure to explore their impact on biological activity.

Targeted Modifications for Improved Antiviral Spectrum

Modifications to a lead compound's structure can be aimed at expanding its activity to a wider range of viruses or viral subtypes. For antiviral agents, this could involve altering the molecule to interact effectively with slightly different forms of the target enzyme or with targets in other viruses. While the provided information primarily focuses on this compound's activity against HIV-1, the general strategy of targeted modifications for a broader antiviral spectrum involves systematic chemical changes and subsequent testing against a panel of viruses. Research on analogues of other antiviral compounds, such as fluoxetine (B1211875) or pyrimidine (B1678525) derivatives, illustrates how structural changes can influence the antiviral spectrum. nih.govscienceopen.com

Optimization for Activity Against Resistant Mutants

A significant challenge in antiviral therapy is the emergence of drug-resistant viral mutants. nih.gov Optimization of compounds like this compound involves designing analogues that retain potency against strains carrying mutations in the target enzyme. This often requires understanding the structural basis of resistance mutations and designing molecules that can circumvent the effect of these changes. This compound has demonstrated activity against some HIV-1 strains resistant to first-generation integrase inhibitors, including those with specific mutations like Y143R, N155H, and G140S/Q148H. thebodypro.commedchemexpress.com Research in this area involves synthesizing analogues with modifications hypothesized to maintain strong binding to the mutated integrase enzyme, often informed by structural studies of the enzyme-inhibitor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity. collaborativedrug.comnih.govyoutube.comyoutube.com QSAR models use molecular descriptors, which are numerical representations of a compound's chemical and physical properties, to develop mathematical relationships with observed biological responses, such as inhibitory potency. nih.govyoutube.com

These models can be used to predict the activity of new, unsynthesized compounds, guiding the design and synthesis of novel analogues with a higher probability of possessing desired properties. collaborativedrug.comnih.gov While specific QSAR studies focused solely on this compound were not detailed in the provided results, QSAR approaches are widely applied in drug discovery, including the development of enzyme inhibitors and antiviral agents. nih.govnih.govresearchgate.netnih.gov By analyzing the structural features and activity data of this compound and its synthesized analogues, QSAR models could be developed to predict the impact of specific modifications on integrase inhibitory activity, activity against resistant mutants, and potentially other relevant properties. This predictive capability helps prioritize which compounds to synthesize and test, accelerating the lead optimization process.

Preclinical Pharmacokinetic and Drug Metabolism Investigations of Gsk572a

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences the compound's half-life and oral bioavailability. creative-biolabs.com In vitro models, such as liver microsomes and hepatocytes, are routinely used to evaluate the metabolic fate of new chemical entities. pharmaron.com These systems contain a complement of drug-metabolizing enzymes responsible for the biotransformation of xenobiotics. sigmaaldrich.com

Role of Uridine Diphosphate (B83284) Glucuronyltransferase (UGT1A1) in Biotransformation

Uridine diphosphate glucuronyltransferases (UGTs) are a key family of Phase II metabolizing enzymes that catalyze the conjugation of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion. criver.com This process, known as glucuronidation, is a major pathway for the clearance of many drugs. criver.com The UGT1A1 isoform is particularly important in the metabolism of various compounds. marshall.edu

To ascertain the role of UGT1A1 in the biotransformation of GSK572A, in vitro studies using human liver microsomes or recombinant UGT1A1 enzymes would be conducted. creative-biolabs.commarshall.edu By incubating this compound with these enzyme sources and monitoring the formation of glucuronide conjugates, the contribution of UGT1A1 to its metabolism can be quantified. criver.com

Contribution of Cytochrome P450 Enzymes (e.g., CYP3A) to Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is responsible for the Phase I metabolism of a vast number of drugs. wikipedia.orgmedsafe.govt.nz These enzymes introduce or expose functional groups on drug molecules, preparing them for subsequent Phase II conjugation reactions. nih.gov CYP3A4 is the most abundant and important drug-metabolizing enzyme in the human liver and intestine. medsafe.govt.nznih.gov

The involvement of CYP3A enzymes in the metabolism of this compound is evaluated using in vitro systems such as human liver microsomes. pharmaron.com By incubating this compound with microsomes in the presence and absence of specific CYP3A inhibitors (e.g., ketoconazole), the extent of CYP3A-mediated metabolism can be determined. longdom.org A significant decrease in the metabolism of this compound in the presence of a CYP3A inhibitor would indicate a major role for this enzyme family in its clearance. longdom.org

Evaluation of Enzyme Induction or Inhibition Potential in Cultured Hepatocytes

Drug candidates are assessed for their potential to induce or inhibit the expression and activity of drug-metabolizing enzymes, as this can lead to drug-drug interactions. longdom.org Cultured human hepatocytes are considered the gold standard for these evaluations as they contain the full complement of drug-metabolizing enzymes and regulatory pathways. sigmaaldrich.comnih.gov

To evaluate the enzyme induction potential of this compound, cultured hepatocytes are treated with the compound for a period of time, followed by measurement of the expression (mRNA) and/or activity of key CYP enzymes like CYP3A4. nih.gov An increase in enzyme expression or activity would suggest that this compound is an inducer. longdom.org For inhibition studies, hepatocytes are co-incubated with this compound and known substrates of specific CYP enzymes. A decrease in the metabolism of the probe substrate would indicate that this compound is an inhibitor. longdom.org

Protein Binding Characteristics in Preclinical Biological Matrices

The extent to which a drug binds to plasma proteins is a crucial pharmacokinetic parameter that influences its distribution, clearance, and pharmacological activity. bioanalysis-zone.com Only the unbound (free) fraction of a drug is available to interact with its target and to be eliminated from the body. bioanalysis-zone.com

Extensive Binding to Plasma Proteins (e.g., Albumin, Alpha 1-Acid Glycoprotein)

Many drugs bind to plasma proteins, with albumin and alpha-1-acid glycoprotein (B1211001) (AAG) being the most important. nih.govplos.org Albumin, the most abundant plasma protein, primarily binds acidic drugs, while AAG tends to bind basic and neutral compounds. bioanalysis-zone.comnih.gov The degree of binding can significantly impact a drug's pharmacokinetic profile. nih.gov For instance, high protein binding can lead to a lower volume of distribution and reduced clearance.

The protein binding of this compound in various preclinical species and human plasma is determined using methods like equilibrium dialysis. nih.gov This technique allows for the separation of the free drug from the protein-bound drug. bioanalysis-zone.com The percentage of this compound bound to plasma proteins would be calculated to understand its distribution characteristics. For example, the anti-HIV drug dolutegravir (B560016) exhibits extensive binding (>99%) to plasma proteins, including albumin and AAG. nih.gov

In Vitro and Non-Human In Vivo Absorption and Distribution Studies

Preclinical studies are essential to understand a drug's absorption and distribution characteristics before it enters human trials. nih.gov These studies provide insights into a compound's potential bioavailability and tissue penetration. srce.hrmdpi.com

In vitro models, such as Caco-2 cell monolayers, are often used to predict the intestinal absorption of orally administered drugs. These cells form a polarized monolayer that mimics the intestinal epithelium. By measuring the transport of this compound across this monolayer, its potential for oral absorption can be estimated.

Non-human in vivo studies, typically conducted in rodent and non-rodent species, provide a more comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov Following administration of this compound to animals, plasma and tissue samples are collected at various time points to determine the drug's concentration-time profile. mdpi.comendocrine-abstracts.org These data are used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), volume of distribution (Vd), and clearance (CL), which describe the extent of drug exposure and its distribution throughout the body. endocrine-abstracts.org

Cellular Permeability Assays and Efflux Transporter Interactions

The ability of a drug to cross cellular membranes and its interaction with transport proteins are fundamental determinants of its pharmacokinetic profile. Preclinical in vitro studies have shown that this compound possesses high intrinsic membrane permeability. dntb.gov.ua This characteristic facilitates its absorption and distribution into tissues.

However, the compound is also a substrate for key efflux transporters, which can limit its intracellular concentration. Specifically, this compound has been identified as a substrate for P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). europa.euviivhealthcare.comeuropa.eu These transporters are located in various barrier tissues, including the intestines, and actively pump substrates out of cells, potentially reducing oral bioavailability. Despite this, the high intrinsic permeability of this compound appears to mitigate the impact of these efflux transporters on its intestinal absorption. dntb.gov.ua

In addition to being a substrate, the potential for this compound to inhibit transporters was also evaluated. In vitro assays demonstrated that this compound inhibits several renal transporters. These include Organic Cation Transporter 2 (OCT2), and Multidrug and Toxin Extrusion Transporter 1 (MATE1). europa.euviivhealthcare.comtga.gov.au It also showed inhibitory activity against Organic Anion Transporter 1 (OAT1) and OAT3 in vitro. viivhealthcare.comtga.gov.au The clinical significance of these interactions, such as the potential to affect the clearance of co-administered drugs that are substrates for these transporters, is an important consideration derived from these preclinical findings.

TransporterInteraction TypeFindingReference
P-glycoprotein (P-gp/ABCB1)SubstrateThis compound is transported by P-gp. viivhealthcare.comeuropa.eu
Breast Cancer Resistance Protein (BCRP/ABCG2)SubstrateThis compound is transported by BCRP. viivhealthcare.comeuropa.eu
Organic Cation Transporter 2 (OCT2)InhibitorInhibited in vitro with an IC50 of 1.93 µM. viivhealthcare.comtga.gov.au
Multidrug and Toxin Extrusion Transporter 1 (MATE1)InhibitorInhibited in vitro with an IC50 of 6.34 µM. viivhealthcare.com
Organic Anion Transporter 1 (OAT1)InhibitorInhibited in vitro with an IC50 of 2.12 µM. viivhealthcare.comtga.gov.au
Organic Anion Transporter 3 (OAT3)InhibitorInhibited in vitro with an IC50 of 1.97 µM. viivhealthcare.comtga.gov.au

Tissue Distribution Profiles in Preclinical Animal Models

Following administration of radiolabelled ([¹⁴C]) this compound to rats, radioactivity was observed to distribute to a majority of tissues. researchgate.net This widespread distribution is consistent with the compound's high permeability. However, due to extensive binding to plasma proteins (>99% in rats and monkeys), the resulting tissue-to-blood concentration ratios were generally low. researchgate.net

Animal ModelTissueDistribution LevelReference
MouseDigestive Tract, Liver, KidneysHigh researchgate.netscispace.com
MouseLymphatic System, Pancreas, LungsModerate researchgate.netscispace.com
Mouse/RatBrainLow / Poor researchgate.netresearchgate.net
RatMost TissuesWidespread but Low Concentration researchgate.net
Lactating RatMilkHigher than blood concentrations europa.eu

Excretion Pathways in Preclinical Systems (e.g., Biliary, Renal)

Preclinical studies in mice, rats, and monkeys have established that this compound is primarily eliminated via the feces. researchgate.net Following oral administration, the majority of the administered radioactivity was recovered in the feces, indicating that this is the principal route of excretion. researchgate.net

This fecal elimination is understood to be a result of two processes: the excretion of unabsorbed drug and, significantly, the biliary secretion of metabolized drug. researchgate.netnih.gov In preclinical models, the absorbed dose of this compound is extensively metabolized, with the resulting metabolites being secreted into the bile, which is then eliminated in the feces. researchgate.net The main metabolic pathway is glucuronidation, leading to the formation of an ether glucuronide, which is then subject to biliary excretion. researchgate.netnih.gov

In contrast, renal excretion is a minor pathway for the elimination of unchanged this compound. europa.eu While a significant portion of the total dose is eventually found in the urine in human studies (around 32%), this consists almost entirely of metabolites, with less than 1% being the unchanged parent drug. dovepress.com Preclinical findings align with this, showing that direct renal clearance of this compound is not a major route of elimination. europa.eu

Excretion PathwayAnimal Model(s)FindingReference
FecalMouse, Rat, MonkeyMajor route of elimination for total radioactivity. researchgate.net
BiliaryMouse, Rat, MonkeySignificant pathway for the elimination of metabolites, contributing to fecal excretion. researchgate.net
Renal (Unchanged Drug)General PreclinicalMinor pathway of elimination. europa.eu

Methodological Advances in Studying Gsk572a

High-Throughput and Ultra-High-Throughput Screening Methodologies for INSTI Discovery

High-throughput screening (HTS) and ultra-high-throughput screening (UHTS) methodologies play a pivotal role in the early stages of drug discovery, enabling the rapid assessment of large libraries of chemical compounds for desired biological activity. For the discovery of integrase inhibitors like GSK572A, these methods involve screening compound collections against the HIV-1 integrase enzyme or cell-based assays that measure viral replication. thermofisher.commims.comfishersci.ca

HTS platforms integrate liquid handling robotics, automated plate readers, and sophisticated data analysis software to perform millions of tests in a short period. mims.comfishersci.cauni.lu In the context of INSTI discovery, assays are designed to identify compounds that inhibit the catalytic activity of integrase, specifically the strand transfer step essential for integrating viral DNA into the host genome. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comnih.govguidetopharmacology.orguni.lu Cell-based assays, which measure the reduction in viral replication in the presence of a compound, are also employed to confirm activity in a more biologically relevant context. thermofisher.com The high efficiency of HTS allows for the rapid identification of initial "hit" compounds from diverse chemical space, which then undergo further validation and optimization. mims.comfishersci.ca

Biophysical Techniques for Elucidating Integrase-Inhibitor Interaction Dynamics (e.g., SPR, ITC)

Biophysical techniques are essential for characterizing the direct interaction between the integrase enzyme and inhibitor compounds such as this compound. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics. mims.comfishersci.nowikidata.orgmims.comsenescence.info

SPR is a label-free technique that measures the binding and dissociation of a molecule (analyte) to a ligand immobilized on a sensor surface. mims.commims.com By immobilizing HIV-1 integrase on a chip and flowing varying concentrations of an inhibitor like this compound over the surface, researchers can monitor binding events in real-time. mims.commims.com This yields valuable kinetic data, including the association rate constant (k_on) and dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. mims.com

ITC directly measures the heat released or absorbed during molecular binding events. mims.comfishersci.nomims.comsenescence.info By titrating an inhibitor solution into a solution containing the integrase enzyme, the heat changes associated with binding are precisely measured. mims.commims.comsenescence.info This allows for the determination of binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS). mims.commims.com These thermodynamic insights provide information about the driving forces of the binding interaction, such as hydrogen bonding or hydrophobic effects. mims.com

These biophysical methods are crucial for confirming direct target engagement, comparing the binding characteristics of different inhibitor candidates, and understanding how structural modifications to an inhibitor affect its interaction with integrase.

Advanced Imaging Techniques for Viral Replication Studies in Preclinical Models

Advanced imaging techniques, while not specifically detailed for this compound in the provided search results concerning viral replication studies in preclinical models, are broadly applied in preclinical research to visualize and quantify biological processes, including viral infection and the effects of antiviral agents. nih.govthermofisher.com

In the context of studying compounds like INSTIs, imaging techniques can be used in preclinical models (e.g., animal models) to track the distribution of the drug within tissues, assess the level of viral infection in different organs or cell types, and monitor changes in viral load over time in response to treatment. nih.gov Techniques such as fluorescence microscopy, confocal microscopy, and potentially advanced mass spectrometry imaging could provide spatial information on viral presence and the impact of the inhibitor at a cellular or tissue level. mims.comnih.gov For instance, mass spectrometry imaging has been used to examine the distribution of antiretroviral drugs in tissues like the brain in preclinical models. nih.gov While direct application to viral replication visualization for this compound was not found, these techniques offer the potential to gain deeper insights into the pharmacodynamics of INSTIs in living systems.

Computational Chemistry and Molecular Modeling Approaches for Rational Drug Design

Computational chemistry and molecular modeling play a significant role in the rational design and optimization of drug candidates, including integrase inhibitors like this compound. cenmed.comnewdrugapprovals.orgnih.govebi.ac.uk These approaches use computer simulations to model the structure and behavior of molecules and their interactions. cenmed.com

Techniques such as molecular docking are used to predict how a small molecule inhibitor might bind to the active site of the integrase enzyme. thermofisher.comcenmed.com This provides insights into the potential binding pose and interactions, helping to guide the design of compounds with improved affinity and specificity. cenmed.com Molecular dynamics simulations can further explore the flexibility of the enzyme and inhibitor and the stability of the complex over time. cenmed.comnewdrugapprovals.org

Quantitative Structure-Activity Relationship (QSAR) modeling can correlate the chemical structures of a series of compounds with their biological activity, allowing for the prediction of activity for new, un ещё synthesized analogs. nih.gov In silico methods can also be used to predict ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity, helping to prioritize compounds with favorable characteristics for further development. newdrugapprovals.org These computational tools accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, focusing efforts on the most promising candidates. cenmed.comnewdrugapprovals.orgebi.ac.uk

Development of In Vitro and Ex Vivo Assays for Resistance Monitoring and Susceptibility Testing

Monitoring for the development of drug resistance is critical for the long-term effectiveness of antiviral therapies. A variety of in vitro and ex vivo assays have been developed to assess viral susceptibility to integrase inhibitors like this compound and to identify resistance-associated mutations. mims.comwikidata.orgnih.govnih.govguidetopharmacology.orgctdbase.orgguidetopharmacology.org

Phenotypic susceptibility assays measure the ability of a patient's viral isolate to replicate in the presence of varying concentrations of an inhibitor. mims.com The results are typically expressed as a fold change in the half-maximal inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) compared to a wild-type reference strain. mims.com The PhenoSense® IN assay is an example of a phenotypic assay used to evaluate integrase inhibitor resistance, including for dolutegravir (B560016) (this compound). mims.com Studies using such assays have shown that this compound retains activity against some HIV-1 variants resistant to first-generation INSTIs like raltegravir (B610414). mims.comnih.govwikidata.org

Genotypic resistance testing involves sequencing the viral integrase gene to identify mutations known or suspected to confer resistance. mims.com The presence of specific mutations, particularly in pathways associated with resistance to other INSTIs (e.g., Q148, N155H, Y143H), can predict reduced susceptibility to this compound. mims.comwikidata.org However, the correlation between genotype and phenotype can be complex, and phenotypic assays are often used to confirm the impact of identified mutations on susceptibility. mims.com

Future Research Directions and Unexplored Potential of Gsk572a

Elucidating Novel Mechanisms of Action or Resistance Pathways in Emerging HIV-1 Variants

Understanding how HIV-1 develops resistance to INSTIs like GSK572A is crucial for maintaining long-term treatment success. While resistance to second-generation INSTIs has been relatively infrequent, particularly in treatment-naïve individuals, it can emerge, especially in treatment-experienced patients or in regions where access to these drugs has been delayed. nih.govnih.gov Future research will focus on identifying and characterizing novel resistance mutations that may arise in emerging HIV-1 variants. This involves phenotypic and genotypic analyses of viruses from patients experiencing treatment failure. nih.goviasusa.org Studies have shown that while this compound retains activity against some resistant strains, accumulation of specific integrase mutations, particularly along the Q148 pathway, can significantly impact susceptibility. i-base.info Continued surveillance and investigation into the structural and functional consequences of these mutations on this compound binding and integrase activity are essential. nih.govnih.gov

Application of this compound as a Chemical Probe for Fundamental Integrase Biology and Viral Pathogenesis

This compound, as a well-characterized and potent INSTI, serves as a valuable chemical probe for dissecting the fundamental biology of HIV integrase and its role in viral pathogenesis. nih.govnih.gov Future research can utilize this compound to further investigate the intricate process of viral DNA integration into the host genome, the formation and function of the intasome complex, and the interactions between integrase and host cellular factors like LEDGF/p75. nih.govnih.gov By using this compound to perturb integrase activity, researchers can gain deeper insights into the mechanisms by which HIV establishes chronic infection and how integrase activity influences downstream viral processes and host immune responses. This includes exploring the impact of integrase inhibition on the accumulation of viral DNA forms and potential associated cellular signaling pathways. mdpi.com

Development of Next-Generation INSTIs Based on the this compound Chemical Scaffold

The chemical scaffold of this compound has proven highly effective in inhibiting HIV integrase. Future research will involve utilizing this scaffold as a basis for designing and synthesizing next-generation INSTIs with potentially improved properties. nih.gov This could include derivatives with enhanced potency against resistant viral strains, improved pharmacokinetic profiles, or reduced potential for drug-drug interactions. nih.gov Structure-activity relationship (SAR) studies building upon the this compound structure can guide the rational design of novel compounds with optimized interactions with the integrase enzyme, including both the active site and potentially allosteric sites. nih.govnih.gov The goal is to develop INSTIs with an even higher genetic barrier to resistance and broader applicability. nih.govelifesciences.org

Exploration of Potential Antiviral Activity Against Other Retroviruses or Pathogens (if any preclinical evidence emerges)

While primarily developed for HIV-1, the core mechanism of action of this compound targets retroviral integrase, a key enzyme in the life cycle of all retroviruses. nih.govimquestbio.com Should preclinical evidence emerge suggesting potential activity against other retroviruses (such as HIV-2 or HTLV) or even other classes of pathogens that might utilize similar integration-like processes, further exploration would be warranted. mdpi.comd-nb.info This would involve in vitro testing against relevant viral strains and investigation into the specific mechanisms of inhibition in these contexts. imquestbio.com Research into host restriction factors with antiviral activity against retroviruses might also provide insights into potential broader applications or synergistic approaches. biorxiv.orgembopress.org

Methodological Innovations to Enhance Efficiency and Depth of this compound Research

Advancements in research methodologies can significantly enhance the efficiency and depth of studies involving this compound. Future research will benefit from the application of innovative techniques in areas such as high-throughput screening for novel resistance mutations, advanced structural biology methods (e.g., cryo-EM) to visualize integrase-DNA-inhibitor complexes with higher resolution, and sophisticated in vitro and in vivo models that better recapitulate the complexities of HIV infection and treatment. nih.govimquestbio.com Computational approaches, including molecular dynamics simulations and artificial intelligence-driven drug design, can also accelerate the identification and optimization of new this compound derivatives. natcen.ac.ukijstr.orgresearchgate.netresearchgate.net Furthermore, innovative clinical trial designs and data analysis methods can provide more comprehensive insights into the long-term effectiveness and potential new uses of this compound.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing GSK572A, and how can researchers ensure reproducibility?

  • Methodological Answer : Follow peer-reviewed synthesis routes (e.g., multi-step organic reactions with documented yields). Reproducibility requires:

  • Detailed experimental sections with molar ratios, solvent systems, and reaction conditions (e.g., temperature, catalysts) .
  • Characterization data (e.g., NMR, HPLC purity ≥95%) for all intermediates and final compounds, cross-referenced with spectral databases .
  • Inclusion of negative controls (e.g., reaction without catalyst) to validate specificity .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • Primary : High-resolution mass spectrometry (HRMS) for molecular formula validation; 1^1H/13^13C NMR for functional group analysis .
  • Secondary : X-ray crystallography (if crystalline) or FT-IR for bond vibration profiling .
  • Quality Control : Batch-to-batch consistency via HPLC retention time matching and melting point determination .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer :

  • Use dose-response curves (e.g., IC50_{50}/EC50_{50}) with ≥3 biological replicates.
  • Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) to isolate compound-specific effects .
  • Validate assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to rule out artifacts .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action across studies be systematically addressed?

  • Methodological Answer :

  • Data Triangulation : Compare results across cell lines (e.g., HEK293 vs. HeLa) and species (e.g., murine vs. human models) to identify context-dependent effects .
  • Meta-Analysis : Aggregate published datasets using tools like RevMan to calculate pooled effect sizes and heterogeneity indices (e.g., I2^2) .
  • Pathway Enrichment : Use STRING or KEGG to map conflicting targets onto biological networks, identifying overlooked regulatory nodes .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

  • Methodological Answer :

  • Formulation : Test co-solvents (e.g., PEG 400) or lyophilization to enhance aqueous solubility and shelf life .
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products .
  • In Silico Modeling : Predict hydrolytic/oxidative liabilities using tools like ADMET Predictor™ to guide structural modifications .

Q. How can researchers resolve discrepancies in this compound’s cytotoxicity profiles between 2D and 3D cell culture models?

  • Methodological Answer :

  • Model Validation : Compare drug penetration in spheroids (3D) vs. monolayers (2D) via confocal microscopy with fluorescent analogs .
  • Microenvironment Replication : Incorporate extracellular matrix components (e.g., Matrigel) in 3D models to mimic tissue stiffness and hypoxia .
  • Multi-Omics Integration : Pair RNA-seq (2D/3D transcriptomes) with metabolomics to identify resistance pathways in 3D contexts .

Data Presentation & Validation

  • Tables : Include comparative data (e.g., IC50_{50} values across cell lines) with standard deviations and p-values .
  • Supplementary Materials : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (CCDC deposition numbers) .
  • Ethical Compliance : Document IRB/IACUC approvals for biological studies and share datasets via repositories like Figshare for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK572A
Reactant of Route 2
Reactant of Route 2
GSK572A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。